6N-FAM Binds LRH-1 with Kd of 1.0 nM vs. 12.3 nM for SF-1, Demonstrating 12-Fold Subtype Selectivity Absent in Unconjugated 6N
6N-FAM binds LRH-1 LBD with a Kd of 1.0 nM (95% CI: 0.8–1.3 nM) and SF-1 LBD with a Kd of 12.3 nM (95% CI: 9.0–16.7 nM), a ~12-fold difference [1]. In contrast, unconjugated 6N exhibits a Ki of 2.1 nM (95% CI: 1.3–3.4 nM) for LRH-1, but its affinity for SF-1 is described as 'much lower than the Kd of the probe' [1]. This indicates that the FAM linker contributes additional interactions specifically with SF-1, enhancing probe affinity relative to the parent agonist—a feature absent in unconjugated 6N [1]. The forward-binding Kd was determined by titrating purified SF-1 or LRH-1 LBD against constant 6N-FAM concentrations (10 nM probe, 5 nM LRH-1, 25 nM SF-1) [1].
| Evidence Dimension | Equilibrium binding affinity (Kd) for NR5A receptor subtypes |
|---|---|
| Target Compound Data | 6N-FAM Kd: LRH-1 = 1.0 nM [0.8–1.3]; SF-1 = 12.3 nM [9.0–16.7] |
| Comparator Or Baseline | Unconjugated 6N Ki: LRH-1 = 2.1 nM [1.3–3.4]; SF-1 = 'much lower than Kd of probe' (no precise Ki calculable due to weak binding) |
| Quantified Difference | 6N-FAM binds LRH-1 ~2-fold tighter than unconjugated 6N (1.0 vs. 2.1 nM); for SF-1, 6N-FAM affinity is substantially higher than unconjugated 6N (12.3 nM vs. unquantifiably weaker); 6N-FAM exhibits ~12-fold LRH-1/SF-1 selectivity not achievable with 6N alone |
| Conditions | Fluorescence polarization equilibrium binding assay; purified LRH-1 LBD (residues 299–541) and SF-1 LBD expressed in E. coli BL21 pLysS; 10 nM 6N-FAM; n = 9 for Kd determination; DLPC-exchanged protein |
Why This Matters
The 12-fold LRH-1/SF-1 selectivity of 6N-FAM enables differential screening of subtype-selective ligands—a capability not provided by unconjugated 6N or generic fluorophores—making 6N-FAM the only probe that can distinguish LRH-1-targeted from SF-1-targeted compounds in a single assay format.
- [1] D'Agostino EH, Flynn AR, Cornelison JL, Mays SG, Patel A, Jui NT, Ortlund EA. Development of a Versatile and Sensitive Direct Ligand Binding Assay for Human NR5A Nuclear Receptors. ACS Medicinal Chemistry Letters. 2019;11(3):365-370. doi:10.1021/acsmedchemlett.9b00442 View Source
